2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
Description
Chemical Structure and Properties The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide (molecular formula: C₁₇H₁₅FN₄O₂S; molecular weight: 358.39 g/mol) features a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, an amino group at position 4, and a thioacetamide linker connected to a 4-fluorophenyl moiety . Its InChIKey (MEKYOGKCSYEHDZ-UHFFFAOYSA-N) confirms stereochemical uniqueness .
The target compound’s anti-exudative activity was demonstrated at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in preclinical models .
Biological Activity
The compound exhibits anti-inflammatory and anti-exudative properties, attributed to its structural optimization: the 4-fluorophenyl group and furan-2-yl substitution enhance bioavailability and target binding .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQAMZBEYVICBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting a suitable hydrazine derivative with a furan aldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Profile
-
Antimicrobial Activity :
- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has shown promise in preliminary studies for its potential as an antibacterial agent, likely due to the presence of the triazole ring which enhances interaction with microbial targets.
- Antifungal Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a recent study evaluating various triazole derivatives, a compound structurally similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like gentamicin and ciprofloxacin, suggesting a high potential for clinical application in antibiotic resistance scenarios .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Triazole-Thioacetamide Derivatives with Varied Aryl Substituents
Key Compounds
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A well-studied Orco ion channel agonist in insects, with a pyridinyl group instead of furan. Its ethylphenyl and pyridine substituents confer specificity for insect olfactory receptors .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): An Orco antagonist, highlighting how alkyl chain length (butyl vs. ethyl) and pyridine positioning modulate activity .
Activity Comparison
Structural Insights
Analogs with Heterocyclic Modifications
Furan vs. Pyridine/Thiophene
- Compound 6a (): 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Replacing furan with pyridine reduced anti-exudative activity (melting point: 182–184°C; yield: 65%) .
- Compound 573705-89-2 (): Thiophene-2-yl substitution instead of furan. Thiophene’s electron-rich structure may alter pharmacokinetics but lacks reported anti-inflammatory data.
Activity Trends
Reverse Transcriptase Inhibitors (RTIs)
Compound AM31 (): 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide. This analog demonstrated RT inhibition (KI = 12 nM), surpassing nevirapine. The 2-hydroxyphenyl and nitrophenyl groups are critical for binding HIV-1 RT .
Comparison with Target Compound
Notes on Structure-Activity Relationships (SAR)
- 4-Amino Triazole Core: Essential for hydrogen bonding with biological targets (e.g., COX enzymes or RT) .
- Furan-2-yl vs. Other Heterocycles : Furan optimizes anti-inflammatory activity, while pyridine/thiophene derivatives favor ion channel or antiviral effects .
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluoro, 4-nitro) enhance stability and target affinity .
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure includes a furan ring and a 1,2,4-triazole moiety, both of which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains.
Research Findings
-
Antibacterial Activity :
- A study assessed the antibacterial effects of similar triazole derivatives using standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl substituents could enhance the antimicrobial efficacy. The introduction of specific radicals was found to double the activity against certain strains .
- In another study focusing on 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives, it was observed that all tested compounds exhibited moderate antibacterial activity .
- Fungal Activity :
Anti-inflammatory Activity
The anti-inflammatory properties of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide were evaluated in a rat model using formalin-induced edema.
Experimental Results
- Model and Methodology :
- Findings :
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity is crucial for optimizing drug design.
Key Observations:
- The presence of the furan ring and specific substituents on the triazole significantly influenced both antibacterial and anti-inflammatory activities.
- Variations in substituent groups (e.g., alkyl chains) were shown to correlate with enhanced biological effects .
Summary Table: Biological Activities
Q & A
Q. Optimization Tips :
- Solvent Choice : Ethanol balances solubility and reactivity.
- Stoichiometry : A 1:1 molar ratio of triazole-thione to chloroacetamide minimizes side products.
- Temperature Control : Reflux prevents premature precipitation.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the furan, triazole, and acetamide moieties. For example, the NH proton of the 4-amino group appears as a singlet at δ ~6.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS matches the molecular ion peak to the theoretical mass (C₁₅H₁₃FN₄O₂S: 332.4 g/mol) .
Basic: What in vitro or in vivo models are used for preliminary evaluation of anti-exudative activity?
Answer:
- In Vivo Rat Model : Formalin-induced paw edema in rats is a standard assay. A 50 mg/kg dose of the compound is administered intraperitoneally, and edema reduction is measured at 1, 3, and 5 hours post-injection. Activity is quantified as % inhibition relative to controls .
- In Vitro COX-2 Inhibition : Enzyme-linked immunosorbent assays (ELISA) assess cyclooxygenase-2 inhibition, a proxy for anti-inflammatory potential .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence anti-exudative activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Effect on Activity | Mechanistic Insight |
|---|---|---|---|
| Fluorine (F) | Para | ↑↑ Anti-exudative | Enhances electronegativity, improving receptor binding |
| Chlorine (Cl) | Para | Moderate activity | Steric hindrance limits efficacy |
| Methoxy (OCH₃) | Meta | ↓ Activity | Electron-donating groups reduce COX-2 affinity |
Q. Methodological Insight :
- Comparative Synthesis : Derivatives (3.1–3.21) are synthesized with varying substituents to isolate SAR trends .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with COX-2’s hydrophobic pocket, correlating with experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity across derivative compounds?
Answer:
Contradictions often arise from:
- Variable Assay Conditions : Standardize models (e.g., consistent edema induction methods in rats) .
- Purity Discrepancies : Use HPLC (≥95% purity thresholds) to eliminate batch-to-batch variability .
- Off-Target Effects : Employ selectivity panels (e.g., testing against COX-1 vs. COX-2) to identify non-specific interactions .
Case Study : A derivative with nitro substituents showed high in vitro activity but low in vivo efficacy due to poor bioavailability. Solubility enhancers (e.g., PEG 400) resolved this .
Advanced: What computational strategies are used to predict pharmacokinetic properties or toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier permeability (low, due to polar groups) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., furan ring metabolic activation) .
- Metabolic Pathways : CYP450 isoform interactions are modeled using Schrödinger’s BioLuminate to identify potential drug-drug interactions .
Advanced: How can in vivo efficacy be enhanced without increasing toxicity?
Answer:
- Prodrug Design : Mask polar groups (e.g., esterification of the acetamide) to improve oral absorption .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase half-life and reduce renal clearance .
- Dose Optimization : Fractionated dosing (e.g., 25 mg/kg twice daily) maintains therapeutic levels while minimizing hepatotoxicity .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to COX-2 in live cells .
- Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm) upon compound binding to confirm stabilization .
- CRISPR Knockout Models : COX-2 KO mice show abolished anti-exudative effects, confirming target specificity .
Advanced: How are structural analogs prioritized for further development?
Answer:
A tiered screening approach is used:
Primary Screen : IC₅₀ ≤ 10 µM in COX-2 inhibition assays.
Secondary Screen : Selectivity ratio (COX-2/COX-1) ≥ 50.
Tertiary Screen : In vivo efficacy (≥40% edema reduction) and LD₅₀ > 500 mg/kg .
Example : The 4-fluorophenyl analog passed all tiers, while the 3-nitro derivative failed due to toxicity .
Advanced: What mechanistic insights explain differential activity between enantiomers or conformers?
Answer:
- Chiral HPLC Separation : Resolve enantiomers and test individually.
- X-ray Crystallography : The (R)-enantiomer fits COX-2’s active site via hydrogen bonding with Arg120, while the (S)-form sterically clashes .
- Free Energy Calculations : Molecular dynamics (MD) simulations show the (R)-enantiomer has a lower binding free energy (ΔG = −9.2 kcal/mol vs. −6.5 kcal/mol for S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
